molecular formula C23H26ClN3O5S B13477157 5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide

Cat. No.: B13477157
M. Wt: 492.0 g/mol
InChI Key: ORAUFMIUFPTLBA-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide is a complex organic compound that features a variety of functional groups, including a chloro group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-aminobenzenesulfonamide with cyclohex-3-en-1-yl isocyanate under controlled conditions to form the sulfonamide intermediate.

    Coupling with the benzamide derivative: The sulfonamide intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final product formation: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzoic acid: Shares the chloro and methoxy groups but lacks the sulfonamide and carbamoyl groups.

    N-(4-aminophenyl)sulfonamide: Contains the sulfonamide group but lacks the chloro and methoxy groups.

Uniqueness

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula indicates it contains a chloro group, methoxy group, and a cyclohexenyl moiety, which may contribute to its biological effects. The presence of the sulfonamide linkage is particularly noteworthy, as sulfonamides are known for their diverse pharmacological activities.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For example, benzamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study investigating related benzamide compounds found that they effectively inhibited tumor growth in vivo, suggesting that this compound may have similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to other known anti-inflammatory agents. Sulfonamide groups are often associated with inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that related compounds can reduce the expression of inflammatory markers in macrophages, indicating a possible mechanism for the anti-inflammatory activity of this compound .

Data Tables

Activity Mechanism Reference
AntitumorInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionPotential inhibition of specific kinases

Case Studies

  • Antitumor Efficacy : In a controlled study involving various benzamide derivatives, a compound structurally similar to this compound demonstrated significant tumor suppression in xenograft models. The study highlighted the importance of the sulfonamide group in enhancing efficacy against solid tumors .
  • Inflammation Model : Another study utilized a murine model of inflammation to evaluate the effects of related compounds on cytokine levels. Results indicated that treatment with these compounds led to a marked decrease in TNF-alpha and IL-6 levels, suggesting a strong anti-inflammatory response .

Properties

Molecular Formula

C23H26ClN3O5S

Molecular Weight

492.0 g/mol

IUPAC Name

5-chloro-N-[2-[4-(cyclohex-3-en-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H26ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h2-3,7-12,15,18H,4-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

ORAUFMIUFPTLBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC=CC3

Origin of Product

United States

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